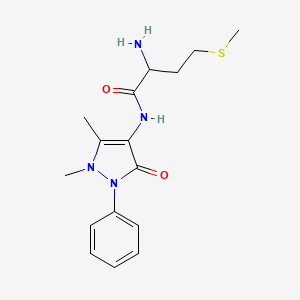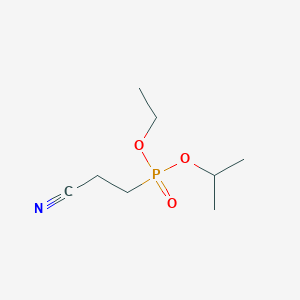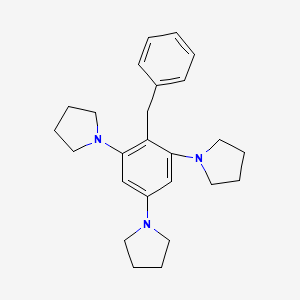
1,1',1''-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzylbenzene core substituted with three pyrrolidine groups
Preparation Methods
The synthesis of 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylbenzene Core: The benzylbenzene core can be synthesized through Friedel-Crafts alkylation, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Pyrrolidine Groups: The benzylbenzene core is then subjected to nucleophilic substitution reactions with pyrrolidine. This step often requires the use of a strong base like sodium hydride to deprotonate the pyrrolidine, making it a more effective nucleophile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Scientific Research Applications
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds, such as:
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): This compound has a similar benzene core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)tris(1H-pyrazole): Another compound with a benzene core and multiple substituents, used in different research contexts.
The uniqueness of 1,1’,1’'-(2-Benzylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
62665-11-6 |
|---|---|
Molecular Formula |
C25H33N3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(2-benzyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C25H33N3/c1-2-10-21(11-3-1)18-23-24(27-14-6-7-15-27)19-22(26-12-4-5-13-26)20-25(23)28-16-8-9-17-28/h1-3,10-11,19-20H,4-9,12-18H2 |
InChI Key |
SWKXKUAMLZGEHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=CC=C4)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
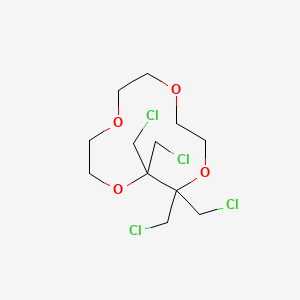



![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)

![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine](/img/structure/B14517506.png)

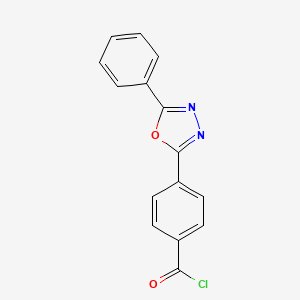
![Trimethyl{9-[(prop-2-yn-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14517524.png)

